Iron(III) hydroxide

Phosphate removal Cadmium remediation Iron oxyhydroxide adsorbents

Iron(III) hydroxide performance varies up to 6X between polymorphs (ferrihydrite vs. goethite). Specify amorphous ferric hydroxide for phosphate adsorption, Fe(OH)₃ nanoplates (45 mg/g As) for groundwater remediation, or colloidal Fe(OH)₃ for OER electrocatalysis (40X enhancement). Verify BET surface area and XRD amorphous designation with suppliers to ensure fit-for-purpose material.

Molecular Formula FeH3O3
Molecular Weight 106.87 g/mol
Cat. No. B7824273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(III) hydroxide
Molecular FormulaFeH3O3
Molecular Weight106.87 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Fe+3]
InChIInChI=1S/Fe.3H2O/h;3*1H2/q+3;;;/p-3
InChIKeyMSNWSDPPULHLDL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(III) Hydroxide for Industrial Adsorption and Catalysis: Product Selection and Differentiation Guide


Iron(III) hydroxide (Fe(OH)₃), also commonly referred to as ferric hydroxide or ferrihydrite in its poorly crystalline form, is a class of amorphous or weakly crystalline iron oxyhydroxide compounds characterized by high specific surface area, abundant surface hydroxyl groups, and variable hydration states [1]. This material exists in multiple polymorphic forms—including goethite (α-FeOOH), akaganeite (β-FeOOH), lepidocrocite (γ-FeOOH), and ferrihydrite (Fe₅HO₈·4H₂O)—each exhibiting distinct crystallinity, surface chemistry, and performance profiles in adsorption, catalysis, and electrochemical applications [2]. Its primary industrial utility derives from its strong affinity for oxyanions (arsenate, arsenite, phosphate), heavy metal cations (Pb²⁺, Cd²⁺), and its electrocatalytic activity in oxygen evolution reactions (OER), making it a critical material for water treatment, environmental remediation, and energy conversion technologies [3].

Why Iron(III) Hydroxide Procurement Cannot Rely on Generic Substitution: Evidence of Polymorph-Dependent and Morphology-Driven Performance Variation


Procurement decisions for iron(III) hydroxide-based materials cannot rely on generic chemical identity alone, as performance is fundamentally governed by polymorph type, crystallinity, and nanostructure morphology—parameters that vary dramatically across suppliers and synthesis methods. Within the same nominal chemical class, adsorption capacities differ by factors of 3× to 6× between polymorphs: ferrihydrite adsorbs approximately six times more phosphate and cadmium than crystalline goethite and hematite [1]; Fe(OH)₃ nanoplates exhibit arsenic adsorption capacity (≈45 mg/g) substantially exceeding that of conventional Fe(OH)₃ materials [2]; and among five isomeric FeOOH samples, maximum phosphate adsorption capacity ranges from 5.49 mg/g (Aka1) to 12.9 mg/g (Aka2) [3]. Morphology critically influences electrocatalytic activity, with Fe(OH)₃ colloidal nanoparticles enhancing OER activity by 40-fold compared to Fe(OH)₃-free NiFeOH electrodes [4]. These quantitative disparities demonstrate that nominally identical iron(III) hydroxide products are not functionally interchangeable, and procurement specifications must include polymorph designation, crystallinity grade, and nanostructure parameters to ensure fit-for-purpose material selection.

Quantitative Performance Differentiation of Iron(III) Hydroxide: Head-to-Head Comparative Evidence for Procurement Decision-Making


Ferrihydrite Exhibits 6-Fold Higher Phosphate and Cadmium Adsorption Capacity Versus Crystalline Goethite and Hematite

In a systematic comparative study evaluating three omnipresent iron (oxyhydr)oxides—ferrihydrite (Fh), goethite (Gt), and hematite (Hm)—ferrihydrite demonstrated the strongest adsorption capacity for both phosphate and cadmium across all test conditions. The adsorbed amounts of ions by ferrihydrite were approximately 6 times higher than those achieved by goethite and hematite under identical experimental conditions [1]. This pronounced difference is attributed to ferrihydrite's poorly crystalline structure, higher density of reactive surface hydroxyl groups, and more diverse surface complexation modes including monoprotonated bidentate, non-protonated bidentate, and outer-sphere complexes, in contrast to the predominantly bidentate complexation observed on crystalline goethite and hematite surfaces [1].

Phosphate removal Cadmium remediation Iron oxyhydroxide adsorbents Soil geochemistry

Fe(OH)₃ Nanoplates Demonstrate Superior Arsenic Adsorption Capacity (≈45 mg/g) Versus Conventional Fe(OH)₃ and Metal Hydroxide Materials

Hydrothermally synthesized paramagnetic Fe(OH)₃ nanoplates, with specific surface area of 6.6 m²/g, achieved an arsenic adsorption capacity of approximately 45 mg/g, which was reported to be superior to that of other Fe(OH)₃ structures and metal hydroxide materials tested under comparable conditions [1]. This represents the first reported synthesis of Fe(OH)₃ in nanoplate morphology via a one-pot hydrothermal process, and the enhanced performance relative to conventional Fe(OH)₃ materials is attributed to the unique two-dimensional nanostructure that provides accessible surface sites and favorable arsenic coordination geometry [1]. For context, the same study synthesized Fe₃O₄ nanoparticles with higher surface area (30.1 m²/g) that achieved ≈93 mg/g arsenic capacity, but the Fe(OH)₃ nanoplates offer the advantage of paramagnetic properties without requiring magnetic separation infrastructure [1].

Arsenic removal Water treatment Fe(OH)₃ nanoplates Adsorption isotherms

Fe(OH)₃ Colloidal Nanoparticles Enhance NiFeOH OER Activity by 40-Fold and Reduce Full Water Splitting Voltage by 80 mV Versus Noble Metal RuO₂+Pt/C System

The incorporation of negatively charged iron(III) hydroxide colloidal nanoparticles onto nickel iron hydroxide (NiFeOH) electrodes results in a 40-fold enhancement of OER activity compared to Fe(OH)₃-free NiFeOH electrodes under alkaline conditions [1]. The interface between NiFeOH and Fe(OH)₃ colloidal particles creates unique volcano-like hole structures that serve as OER active sites, facilitating charge transfer from Ni²⁺ to Fe³⁺ and promoting adsorption of key oxygen reaction intermediates [1]. Furthermore, when the optimized NiFeOH@C1000 electrode was coupled with commercial Pt/C for full water splitting, the system achieved a current density of 10 mA cm⁻² under a cell voltage of 1.51 V, which is 80 mV lower than the 1.59 V required by a noble metal catalyst system based on RuO₂ + Pt/C [1].

Oxygen evolution reaction Water splitting electrocatalysis NiFeOH electrodes Fe(OH)₃ colloids

Amorphous Fe(III) Oxo-Hydroxide Outperforms IrO₂ Catalyst with 89 mV Lower Overpotential and 5-Fold Higher TOF for OER Electrocatalysis

Newly synthesized amorphous Fe(III) oxo-hydroxide nanoparticles (FeᴵᴵᴵOH NPs) coated on nickel foam exhibit substantially superior OER electrocatalytic performance compared to the industrial benchmark IrO₂ catalyst. Specifically, FeᴵᴵᴵOH NPs/NF achieved a low overpotential of 300 mV at 10 mA cm⁻², which is 89 mV lower than IrO₂/NF (389 mV) and 127 mV lower than bare nickel foam (427 mV) [1]. The Tafel slope for FeᴵᴵᴵOH NPs/NF was measured at 104 mV dec⁻¹, significantly lower than IrO₂/NF (164 mV dec⁻¹) and bare NF (199 mV dec⁻¹), indicating faster reaction kinetics [1]. Critically, the turnover frequency (TOF) of FeᴵᴵᴵOH NPs was 0.0128 s⁻¹, approximately 5-fold higher than the 0.0089 s⁻¹ measured for IrO₂ catalyst, demonstrating superior intrinsic catalytic activity per active site [1]. The material also exhibited excellent stability over 30 hours of continuous operation [1].

OER electrocatalyst Amorphous FeOOH Water electrolysis Turnover frequency

Granulated Ferric Hydroxide Adsorbs 16.9–23.3 mg P/g, Outperforming Activated Aluminum Oxide (12.0–13.8 mg P/g) in Phosphate Removal Under Identical Conditions

In a systematic comparative study of phosphate adsorption capacity for various commercial adsorbents, granulated ferric hydroxide (GFH) achieved a maximum adsorption capacity (qₘ) of 16.9–23.3 mg P/g under experimental conditions of pH 5.5–8.2 and initial phosphate concentration (C₀) of 4 mg/L [1]. Under these identical conditions, activated aluminum oxide—a common alternative phosphate adsorbent—achieved only 12.0–13.8 mg P/g [1]. This represents approximately 40–70% higher phosphate uptake capacity for GFH compared to activated aluminum oxide. The study further placed GFH performance in context with other adsorbents: goethite (16.5 mg P/g at pH 7.0), feroxyhyte (18.2 mg P/g at pH 3.0), and akaganeite (19.9 mg P/g at pH 4.7) [1].

Phosphate adsorption Granulated ferric hydroxide Water treatment Adsorbent comparison

Akaganeite (β-FeOOH) Aka2 Exhibits 2.3-Fold Higher Phosphate Adsorption Capacity Than Aka1 Within the Same Polymorph Class

A comprehensive study comparing five synthesized isomeric FeOOH samples—including two goethite variants (Gth1, Gth2), two akaganeite variants (Aka1, Aka2), and one lepidocrocite variant (Lep)—revealed substantial performance variation even within the same polymorph designation. Under identical experimental conditions (1.0 g/L dosage, 20 mg/L initial P concentration, pH 7), maximum phosphate adsorption capacities were: 8.09 mg/g (Gth1), 6.5 mg/g (Gth2), 5.49 mg/g (Aka1), 12.9 mg/g (Aka2), and 7.36 mg/g (Lep) [1]. Critically, akaganeite sample Aka2 exhibited 2.3-fold higher phosphate adsorption capacity than akaganeite sample Aka1 (12.9 vs 5.49 mg/g), despite both being nominally β-FeOOH [1]. Both Langmuir (R² 0.968–0.999) and Freundlich (R² 0.945–0.988) isotherm models described adsorption behavior well, and the Lagergren second-order rate model provided excellent kinetic fitting (R² 0.999) [1].

FeOOH polymorphs Phosphate adsorption Akaganeite Synthesis-dependent performance

Optimal Iron(III) Hydroxide Application Scenarios Derived from Quantitative Comparative Evidence


High-Efficiency Phosphate Removal Requiring Minimum Media Volume and Infrequent Replacement

Based on the 6-fold higher adsorption capacity of ferrihydrite versus goethite/hematite [1] and the 26–69% capacity advantage of granulated ferric hydroxide over activated aluminum oxide [2], ferrihydrite or amorphous Fe(OH)₃ is the optimal selection for fixed-bed phosphate adsorption systems where space constraints or media handling costs dominate. Procurement should specify 'amorphous ferric hydroxide' or '2-line ferrihydrite' with minimum BET surface area verification, as crystalline alternatives require proportionally larger vessels and more frequent regeneration. The 2.3-fold intra-polymorph variation in akaganeite [3] further mandates batch-specific adsorption isotherm validation from suppliers.

Arsenic Remediation of Groundwater Requiring Nanostructured High-Capacity Adsorbents

Fe(OH)₃ nanoplates with arsenic adsorption capacity of ≈45 mg/g [1] represent a benchmark for nanostructured ferric hydroxide adsorbents in arsenic-contaminated groundwater treatment. This morphology-specific performance advantage over conventional Fe(OH)₃ materials [1] makes nanostructured Fe(OH)₃ particularly suitable for high-arsenic water sources (>50 μg/L) where media replacement costs are significant. For applications requiring magnetic separation, Fe₃O₄ nanoparticles (≈93 mg/g) [1] offer higher capacity but require magnetic recovery infrastructure; Fe(OH)₃ nanoplates provide a non-magnetic alternative with simplified handling.

Alkaline Water Electrolysis Requiring Noble-Metal-Free Oxygen Evolution Catalysts with Superior Kinetics

Amorphous Fe(III) oxo-hydroxide nanoparticles directly substitute for IrO₂ in alkaline OER electrocatalysis, providing 5-fold higher TOF (0.0128 s⁻¹ vs 0.0089 s⁻¹), 89 mV lower overpotential at 10 mA cm⁻², and 60 mV dec⁻¹ lower Tafel slope [1]. For electrolyzer stack procurement, Fe(OH)₃-based anodes eliminate iridium dependency (iridium cost ≈$5,000/oz) while reducing electricity consumption per kg H₂ by operating at lower voltage. Alternatively, Fe(OH)₃ colloidal additives to NiFeOH electrodes [2] provide a retrofit pathway to enhance existing Ni-based electrode performance by 40-fold, achieving 1.51 V full water splitting voltage—80 mV better than RuO₂+Pt/C noble metal systems.

Industrial Wastewater Treatment Targeting Co-Contaminated Phosphate and Cadmium Streams

Ferrihydrite uniquely enables synergistic co-adsorption of phosphate and cadmium with surface precipitation as the predominant mechanism, whereas goethite relies primarily on electrostatic attraction [1]. This mechanistic difference makes ferrihydrite the superior choice for industrial effluents containing both anionic (phosphate) and cationic (cadmium) contaminants—common in metal plating and fertilizer manufacturing wastewaters. The 6-fold capacity advantage over goethite/hematite [1] translates directly to smaller treatment footprints and reduced solid waste generation. Procurement should verify 'poorly crystalline' or 'X-ray amorphous' designation to ensure ferrihydrite phase predominance.

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